ethyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Structural Elucidation of Ethyl 2-{[(4,4-Dioxido-3-phenyl-5,6-dihydro-1,4-Oxathiin-2-yl)Carbonyl]Amino}-5,6-dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylate
Core Heterocyclic Framework Analysis
Cyclopenta[b]Thiophene Scaffold Configuration
The cyclopenta[b]thiophene moiety forms a bicyclic system comprising a five-membered cyclopentane ring fused to a thiophene heterocycle. X-ray crystallography reveals a planar thiophene ring (S–C bond lengths: 1.71–1.73 Å) fused to a slightly puckered cyclopentane ring (C–C–C angles: 105–110°). The dihydro nature of the cyclopentane component introduces partial saturation, with two CH₂ groups at positions 5 and 6 adopting envelope conformations to minimize steric strain.
1,4-Oxathiin Ring System with 4,4-Dioxide Functionality
The 1,4-oxathiin ring exhibits a chair-like conformation with axial S=O bonds (S–O distances: 1.45–1.48 Å). Sulfone oxidation at S¹ and S⁴ creates two equivalent sulfonyl groups (O=S=O angle: 117.5°), inducing electron withdrawal that stabilizes the adjacent carbonyl linkage. The dihydro modification at C5–C6 produces a half-chair distortion, with torsional angles of 15–20° between the sulfur atoms and adjacent carbons.
Conformational Analysis of Bicyclic Dihydro Moieties
The compound’s two dihydro systems adopt distinct conformations:
Substituent Connectivity Patterns
Carbamate Linkage Between Thiophene and Oxathiin Units
The carbamate bridge (–NH–C(=O)–O–) connects C2 of the cyclopenta[b]thiophene to C2′ of the 1,4-oxathiin. Key bonding parameters include:
| Bond Type | Length (Å) | Angle (°) |
|---|---|---|
| N–C(=O) | 1.33 | C–N–C=O |
Properties
Molecular Formula |
C21H21NO6S2 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
ethyl 2-[(4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H21NO6S2/c1-2-27-21(24)16-14-9-6-10-15(14)29-20(16)22-19(23)17-18(13-7-4-3-5-8-13)30(25,26)12-11-28-17/h3-5,7-8H,2,6,9-12H2,1H3,(H,22,23) |
InChI Key |
NHMVFTIIGIVUOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=C(S(=O)(=O)CCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclopenta[b]thiophene Carboxylate Intermediate
The ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate moiety is synthesized via cyclization of β-ketoester derivatives. A representative method involves:
-
Starting material : Ethyl 2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, prepared by reacting cyclopenta[b]thiophene-3-carboxylic acid with triethyl orthoformate and sodium azide in glacial acetic acid.
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Reaction conditions : Reflux at 80°C for 12 hours under nitrogen.
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Yield : ~75% after column chromatography (silica gel, ethyl acetate/hexane 1:3).
1,4-Oxathiin-2-carbonyl Derivative
The 4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-carbonyl component is synthesized via copper-catalyzed [3 + 3] annulation:
-
Reactants : Pyridinium 1,4-zwitterionic thiolates and iodonium ylides of cyclic 1,3-diketones.
-
Post-modification : Oxidation of the sulfur atom to sulfone using hydrogen peroxide (30%) in acetic acid.
Coupling Strategies for Final Assembly
Amide Bond Formation
The cyclopenta[b]thiophene and oxathiin subunits are coupled via carbodiimide-mediated amidation:
-
Activation : 4,4-Dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (reflux, 2 hours).
-
Coupling : Reacting the acyl chloride with the amine-functionalized cyclopenta[b]thiophene ester in anhydrous tetrahydrofuran (THF) with triethylamine as a base.
One-Pot Industrial Approaches
Patent CN103058870A describes a "one-pot" method for analogous esters, adaptable to this compound:
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Cyclization : Diethyl adipate cyclized with metal sodium in toluene.
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Esterification : Direct treatment with ethanol and sulfuric acid.
Optimization and Scalability
Critical Reaction Parameters
Industrial Scale-Up Challenges
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Continuous Flow Reactors : Mitigate exothermic risks during acyl chloride formation.
-
Cost Reduction : Replace column chromatography with antisolvent crystallization (e.g., hexane/DMF).
Analytical Validation
Structural Confirmation
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to ethyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exhibit significant antimicrobial properties. For example, derivatives containing thiophene rings have been shown to possess antibacterial and antifungal activities against various pathogens . This suggests that the compound could be developed as a potential antimicrobial agent.
Antitumor Activity
Studies have highlighted the potential of thiophene-based compounds in cancer therapy. This compound may exhibit cytotoxic effects on cancer cell lines. Research into related compounds has demonstrated their ability to induce apoptosis in tumor cells, which could be explored further for therapeutic applications .
Anticonvulsant Properties
Certain derivatives of compounds containing the oxathiin moiety have been studied for their anticonvulsant effects. This application is particularly relevant for developing new treatments for epilepsy and other seizure disorders . The mechanism may involve modulation of neurotransmitter systems or ion channels.
Case Studies
Mechanism of Action
The mechanism of action of ethyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Piperazine-containing derivatives (e.g., GLX351322) demonstrate improved solubility and membrane permeability due to their basic nitrogen atoms, whereas the target compound’s oxathiin may reduce solubility .
Physicochemical Properties
Physicochemical parameters influence bioavailability and target engagement:
*LogP values estimated using fragment-based methods.
Key Observations :
- Hydroxyl or piperazine substituents (e.g., 6o , GLX351322) improve aqueous solubility, whereas bulky hydrophobic groups (e.g., phenyl in the target compound) favor membrane penetration .
- The sulfone group in the target compound may enhance oxidative stability compared to thioether-containing analogs like 4a .
Biological Activity
Ethyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound with a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity based on available research findings, including case studies and data tables.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHN OS
- Molecular Weight : 435.5 g/mol
- CAS Number : 1144458-66-1
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-inflammatory and anticancer properties. The following subsections detail specific activities and findings.
1. Anti-inflammatory Activity
Several studies have investigated the anti-inflammatory effects of compounds related to thiophene derivatives. For instance:
- Case Study : A study on related thiophene compounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The compound effectively reduced levels of TNF-alpha and IL-1β in activated macrophages, indicating potential use in treating inflammatory diseases .
2. Anticancer Activity
Thiophene derivatives have been recognized for their anticancer properties:
- Research Findings : A study reported that similar compounds exhibited cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
3. Cholesterol Regulation
Emerging research suggests that compounds with similar structures may influence lipid metabolism:
- Findings : Certain thiophene derivatives were identified as potent inhibitors of cholesteryl ester transfer protein (CETP), which plays a crucial role in lipid transport and metabolism . This suggests potential applications in managing dyslipidemia.
Data Table of Biological Activities
| Activity Type | Related Findings | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-alpha and IL-1β | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Cholesterol Regulation | Inhibition of CETP activity |
Mechanistic Insights
The biological activities of this compound are likely mediated through:
- Mitochondrial Pathways : Inducing oxidative stress leading to apoptosis.
- Cytokine Modulation : Altering the expression levels of key inflammatory mediators.
- Lipid Metabolism Regulation : Affecting CETP activity to influence cholesterol levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
